(2S,6S)-4-Benzyl-2-(chloromethyl)-6-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-4-Benzyl-2-(chloromethyl)-6-methylmorpholine is a chemical compound that belongs to the morpholine family. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This particular compound is characterized by the presence of a benzyl group, a chloromethyl group, and a methyl group attached to the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-4-Benzyl-2-(chloromethyl)-6-methylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, formaldehyde, and methylamine.
Formation of Intermediate: Benzylamine reacts with formaldehyde and methylamine under acidic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the morpholine ring.
Chloromethylation: The final step involves the chloromethylation of the morpholine ring using chloromethyl methyl ether or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-4-Benzyl-2-(chloromethyl)-6-methylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Compounds with hydroxyl or carbonyl groups.
Reduction: Amine derivatives.
Scientific Research Applications
(2S,6S)-4-Benzyl-2-(chloromethyl)-6-methylmorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S,6S)-4-Benzyl-2-(chloromethyl)-6-methylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3S,4S,6S)-2,3,6-Trichloro-1,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane
- (2S,6S)-4-[5-(chloromethyl)thiophene-3-sulfonyl]-2,6-dimethylmorpholine
- (2S,3Z)-4-{[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4R,5R,6S)-4-[({2-[(2S,4S,6S)-6-[(1E,3E)-5-[(2S,3S,5R,6R)-5-[(2Z,4S)-4-(acetyloxy)pent-2-enamido]-3,6-dimethyloxan-2-yl …
Uniqueness
(2S,6S)-4-Benzyl-2-(chloromethyl)-6-methylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Its combination of benzyl, chloromethyl, and methyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H18ClNO |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
(2S,6S)-4-benzyl-2-(chloromethyl)-6-methylmorpholine |
InChI |
InChI=1S/C13H18ClNO/c1-11-8-15(10-13(7-14)16-11)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-,13+/m0/s1 |
InChI Key |
KFPGCMBHEOONJJ-WCQYABFASA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@H](O1)CCl)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CC(O1)CCl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.